molecular formula C11H10BrClN4O2S B1397175 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide CAS No. 761440-01-1

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide

Cat. No.: B1397175
CAS No.: 761440-01-1
M. Wt: 377.65 g/mol
InChI Key: HCPLJTFWHJREKI-UHFFFAOYSA-N
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Description

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with bromine and chlorine atoms, an amino group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a series of halogenation reactions, where bromine and chlorine atoms are introduced at specific positions on the ring. The amino group is then added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyrimidine ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines), and catalysts (e.g., palladium-based catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms and the amino group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,4-dichloropyrimidine: A related compound with similar halogen substitutions on the pyrimidine ring.

    2-chloro-5-bromo-N-cyclopentylpyrimidin-4-amine: Another pyrimidine derivative with different substituents.

Uniqueness

2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide is unique due to the combination of its pyrimidine core with a benzenesulfonamide moiety. This structural feature imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

The compound 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide is a sulfonamide derivative characterized by its unique structural components, which include a pyrimidine ring and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H12BrClN4O2S\text{C}_{12}\text{H}_{12}\text{BrClN}_4\text{O}_2\text{S}

This structure consists of:

  • A pyrimidine ring substituted with bromine and chlorine.
  • An amino group linked to the pyrimidine.
  • A N-methyl-benzenesulfonamide moiety that enhances its biological activity.

Antibacterial Activity

Research indicates that compounds related to 5-bromo-2-chloro-pyrimidin-4-amine exhibit significant antibacterial properties. In vitro studies have demonstrated that derivatives of this compound show activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the introduction of halogen substituents on the pyrimidine ring enhances the antibacterial efficacy of the sulfonamide derivatives .

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are as follows:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate that the compound's structure contributes to its ability to inhibit fungal growth, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly as an inhibitor of the V600E BRAF mutation, which is implicated in several cancers, including melanoma. In studies involving cancer cell lines, certain derivatives showed promising results:

Cell Line % Inhibition
SK-MEL-591%
OVCAR-471%
UO-3160%

The compound demonstrated a low IC50 value of 0.49μM0.49\,\mu M against V600E BRAF, indicating strong potency in inhibiting this target .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural features. Substituents on the pyrimidine ring, such as halogens, can significantly affect their interaction with biological targets. For instance:

  • Electron-withdrawing groups enhance antibacterial activity.
  • Modifications on the sulfonamide moiety can alter the binding affinity towards specific enzymes involved in bacterial resistance mechanisms.

Case Studies

  • Antibacterial Evaluation : A study assessed various derivatives of pyrimidine-based compounds against a panel of bacterial strains, revealing that modifications at specific positions on the pyrimidine ring improve activity significantly.
  • Anticancer Screening : Compounds were screened against the NCI 60 cancer cell line panel, showing varied inhibition rates across different cancer types, particularly highlighting their effectiveness against melanoma cell lines.

Properties

IUPAC Name

2-[(5-bromo-2-chloropyrimidin-4-yl)amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN4O2S/c1-14-20(18,19)9-5-3-2-4-8(9)16-10-7(12)6-15-11(13)17-10/h2-6,14H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPLJTFWHJREKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (684 mg, 3.0 mmol) and 2-amino-N-methyl-benzenesulfonamide (559 mg, 3.0 mmol) in N,N-dimethylformamide (10 mL) containing potassium carbonate (830 mg, 6.0 mmol) is stirred at room temperature for 23 hours. Saturated aqueous ammonium chloride is added and the mixture is poured into water and extracted twice with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and evaporated in vacuo. The residue is purified with silica gel column chromatography (n-hexane-ethyl acetate gradient) to afford the title compound as a slightly yellow solid.
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684 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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